

Application Note: Calculating the Degree of Labeling for ATTO 465 Maleimide Conjugates

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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

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Audience: Researchers, scientists, and drug development professionals involved in bioconjugation and fluorescence-based assays.

Introduction

ATTO 465 maleimide is a fluorescent probe used for the covalent labeling of biomolecules.[1][2][3] It contains a maleimide group that reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues in proteins, to form a stable thioether bond.[4][5] The reaction is most efficient at a neutral pH range of 7.0-7.5.[1][4][6] Calculating the Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical quality control step. It ensures the consistency, reproducibility, and accuracy of downstream applications that rely on the fluorescent signal of the conjugate. This document provides a detailed protocol for protein labeling with **ATTO 465 maleimide** and the subsequent calculation of the DOL.

Principle

The determination of the DOL is achieved through absorption spectroscopy. The process involves two key stages:

- **Protein Labeling:** A protein containing free thiol groups is incubated with **ATTO 465 maleimide**. Unreacted dye is subsequently removed.
- **Spectrophotometric Analysis:** The absorbance of the purified protein-dye conjugate is measured at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and

453 nm (the absorbance maximum for ATTO 465 dye).[1][3][7] Because the ATTO 465 dye also absorbs light at 280 nm, a correction factor is applied to determine the true protein concentration. These values are then used in the Lambert-Beer law to calculate the molar concentrations of both the protein and the dye, yielding the DOL.

Data Presentation: Properties of ATTO 465 Maleimide

All quantitative data required for the DOL calculation is summarized in the table below.

Parameter	Value
Absorbance Maximum (λ_{max})	453 nm[1][3][7]
Molar Extinction Coefficient (ϵ_{max})	75,000 M ⁻¹ cm ⁻¹ [1][3][7]
Correction Factor at 280 nm (CF_{280})	0.48[1][3]
Molecular Weight (MW)	518 g/mol [1][2][3][4]

Experimental Protocols

This protocol outlines the general procedure for conjugating **ATTO 465 maleimide** to a thiol-containing protein.

Materials:

- Protein solution (1-5 mg/mL) in a thiol-free buffer (e.g., PBS, pH 7.4).
- ATTO 465 maleimide.**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3]
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[1]
- Gel filtration column (e.g., Sephadex G-25) for purification.[1][4][6]

Procedure:

- Protein Preparation: Dissolve the protein at a concentration of 1-5 mg/mL in a suitable reaction buffer like PBS at pH 7.0-7.5.[1][4] Ensure the buffer is free from any thiol-containing reagents.
- (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.
 - Add a 10-fold molar excess of TCEP to the protein solution.[1]
 - Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.[1]
 - If using DTT, the excess DTT must be removed by dialysis or a desalting column before labeling, as it will compete for the maleimide dye.[1]
- Prepare Dye Stock Solution: Immediately before use, dissolve 1 mg of **ATTO 465 maleimide** in 50-200 µL of anhydrous DMSO or DMF.[6] Protect the solution from light.
- Labeling Reaction:
 - Add a 10 to 20-fold molar excess of the dissolved **ATTO 465 maleimide** to the protein solution while gently stirring. The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] The reaction vessel should be protected from light.
- Conjugate Purification:
 - Separate the labeled protein from unreacted and hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[1][4][6]
 - Collect the first colored fraction, which corresponds to the protein-dye conjugate.

This protocol uses the absorbance measurements of the purified conjugate to determine the DOL.

Materials:

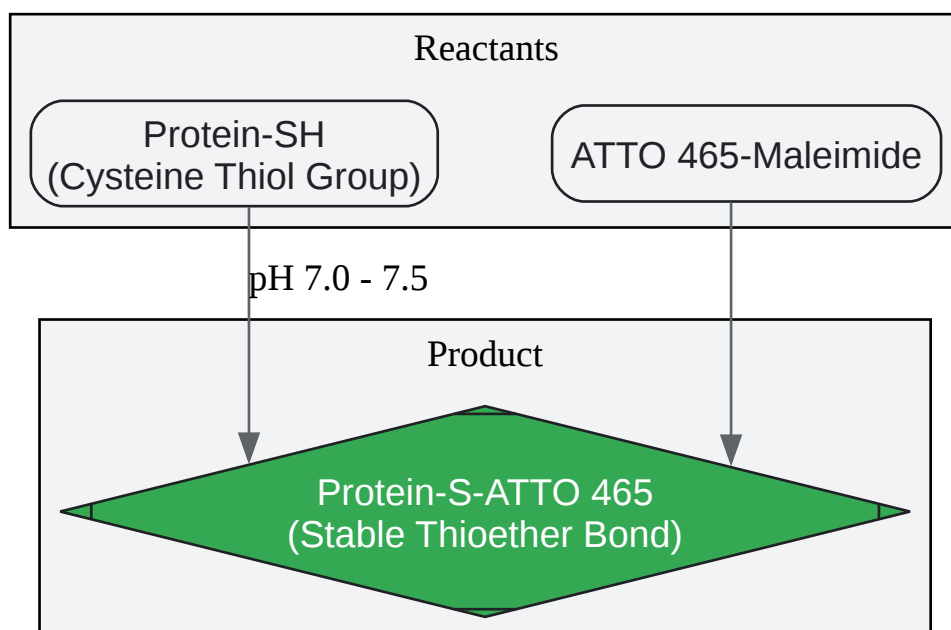
- Purified protein-dye conjugate from Protocol 1.
- UV-Vis Spectrophotometer.
- Quartz cuvette.

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and 453 nm (A_{max}).
 - The solution should be diluted such that the A_{max} reading is between 0.5 and 1.5 for optimal accuracy. Record the dilution factor if one is used.
- Calculate Protein Concentration:
 - First, correct the absorbance at 280 nm to account for the dye's contribution. $A_{prot} = A_{280} - (A_{max} \times CF_{280})$ Where:
 - A_{prot} is the corrected absorbance of the protein at 280 nm.
 - A_{280} is the measured absorbance of the conjugate at 280 nm.
 - A_{max} is the measured absorbance of the conjugate at 453 nm.
 - CF_{280} is the correction factor for ATTO 465 at 280 nm (0.48).^{[1][3]}
 - Next, calculate the molar concentration of the protein. Protein Concentration $[M] = A_{prot} / \epsilon_{prot}$ Where:
 - ϵ_{prot} is the molar extinction coefficient of the protein at 280 nm (in $M^{-1}cm^{-1}$). This value is specific to each protein. For a typical IgG antibody, this value is $\sim 210,000 M^{-1}cm^{-1}$.
- Calculate Dye Concentration:

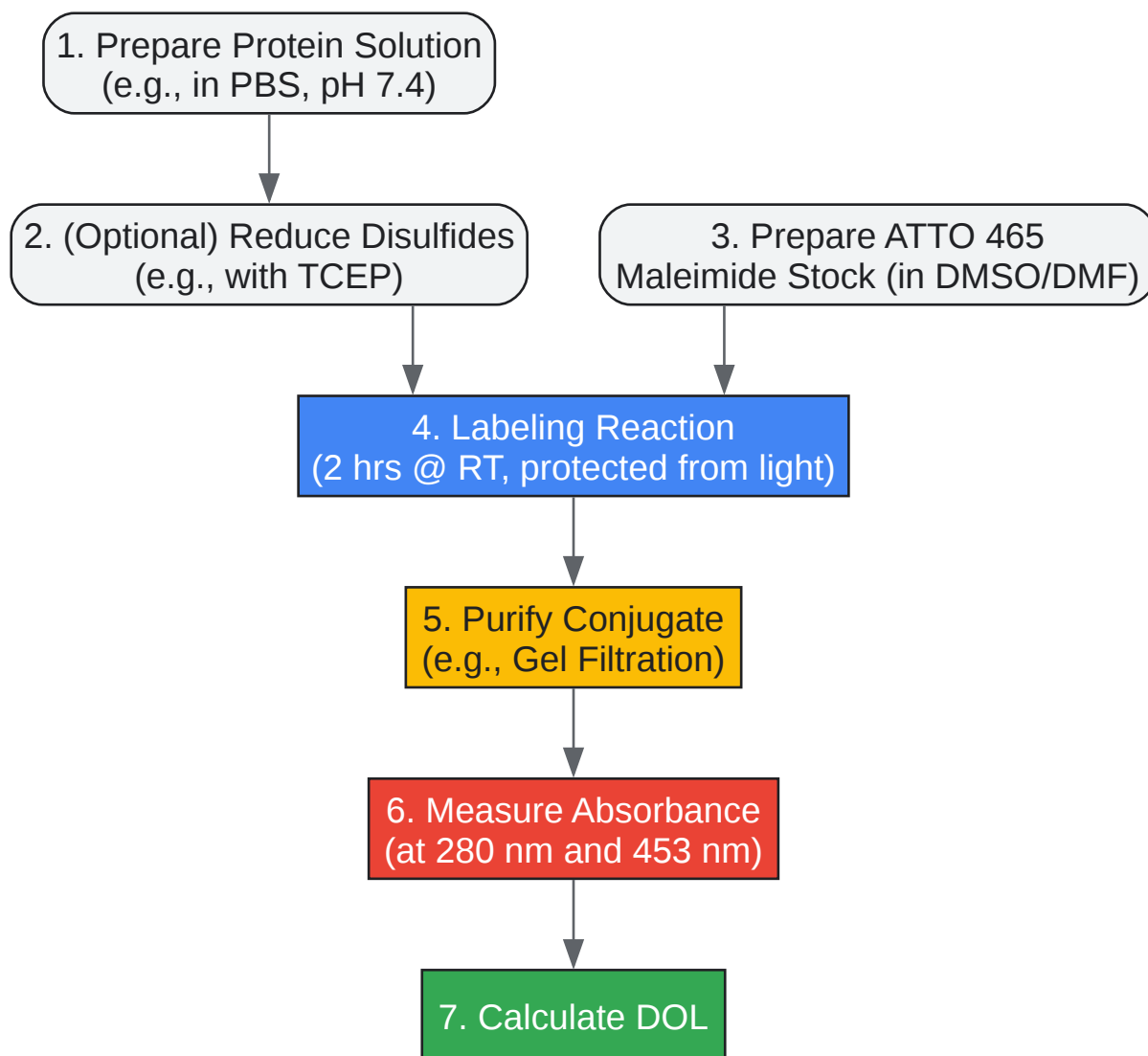
- Calculate the molar concentration of the dye using its absorbance maximum. Dye Concentration $[M] = A_{\max} / \epsilon_{\max}$ Where:
 - ϵ_{\max} is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M⁻¹cm⁻¹).[\[1\]](#)[\[3\]](#)
[\[7\]](#)
- Calculate Degree of Labeling (DOL):
 - The DOL is the molar ratio of the dye to the protein. $DOL = \text{Dye Concentration} / \text{Protein Concentration}$
 - The complete formula can be expressed as: $DOL = (A_{\max} \times \epsilon_{\text{prot}}) / ((A_{280} - (A_{\max} \times CF_{280})) \times \epsilon_{\max})$ [\[8\]](#)

Visualizations



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Caption: Reaction of **ATTO 465 maleimide** with a protein thiol group.



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Caption: Experimental workflow for labeling and DOL calculation.

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